molecular formula C13H12N2O3 B2677428 6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione CAS No. 1164466-47-0

6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione

Cat. No.: B2677428
CAS No.: 1164466-47-0
M. Wt: 244.25
InChI Key: ZEGWTKXKMRYFPU-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione is a chemical compound with potential therapeutic and industrial applications This compound is characterized by its unique chemical structure, which includes a pyran ring fused with a hydrazino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione typically involves the condensation of 6-methyl-2,4-pyrandione with phenylhydrazine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Mechanism of Action

The mechanism of action of 6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione is unique due to its specific combination of a pyran ring and a hydrazino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-(phenylhydrazinylidene)methyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-7-12(16)11(13(17)18-9)8-14-15-10-5-3-2-4-6-10/h2-8,15-16H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCAPTDVCVBYBD-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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